molecular formula C7H12N2O2 B14776485 1-(2-Aminopropanoyl)pyrrolidin-3-one

1-(2-Aminopropanoyl)pyrrolidin-3-one

Cat. No.: B14776485
M. Wt: 156.18 g/mol
InChI Key: DNPVEKGFQWHFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidinone ring substituted with an aminopropanoyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Aminopropanoyl)pyrrolidin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and 2-bromoacetone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for (S)-1-(2-Aminopropanoyl)pyrrolidin-3-one may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Aminopropanoyl)pyrrolidin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Aminopropanoyl)pyrrolidin-3-one: The enantiomer of the compound with different stereochemistry.

    1-(2-Aminopropanoyl)pyrrolidin-3-one: The racemic mixture containing both enantiomers.

Uniqueness

(S)-1-(2-Aminopropanoyl)pyrrolidin-3-one is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its enantiomer or racemic mixture.

Properties

IUPAC Name

1-(2-aminopropanoyl)pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(8)7(11)9-3-2-6(10)4-9/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVEKGFQWHFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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